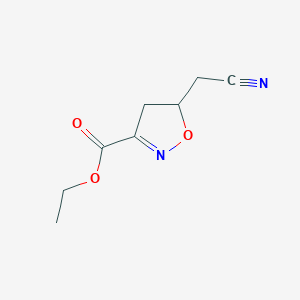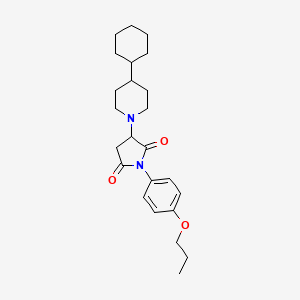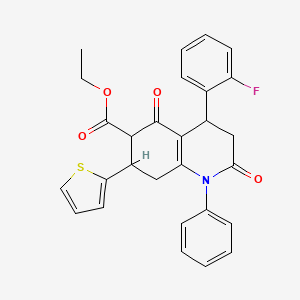![molecular formula C12H10ClN5 B11051514 4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-67-8](/img/structure/B11051514.png)
4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, often referred to as PP2 , belongs to the pyrazolo[3,4-d]pyrimidine family. It features a unique structure that combines a pyrazolo ring system with a chlorophenyl group. PP2 has garnered attention due to its potential as a selective inhibitor of certain kinases, particularly CDK2 (cyclin-dependent kinase 2).
Preparation Methods
Synthetic Routes:
PP2 can be synthesized through various routes. One common approach involves the condensation of 4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazole with an appropriate reagent to form the pyrazolo[3,4-d]pyrimidine scaffold. The t-butyl group provides steric hindrance, enhancing selectivity.
Reaction Conditions:
The synthetic reaction typically occurs under mild conditions, involving suitable solvents and catalysts. Detailed procedures are available in the literature .
Industrial Production:
While PP2 is primarily used in research, its industrial-scale production involves optimization of synthetic processes, purification, and quality control.
Chemical Reactions Analysis
PP2 undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the chlorophenyl ring can be altered.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play crucial roles.
Major Products: These reactions yield diverse derivatives with altered pharmacological properties.
Scientific Research Applications
PP2’s applications span multiple fields:
Chemistry: Used as a kinase inhibitor in drug discovery.
Biology: Investigated for its impact on cell signaling pathways.
Medicine: Potential therapeutic agent against cancer (especially CDK2-related malignancies).
Industry: Research-grade PP2 aids in understanding kinase function.
Mechanism of Action
PP2 selectively inhibits CDK2 by binding to its active site. It disrupts cell cycle progression, leading to cell growth inhibition. Molecular targets include Leu83 in CDK2.
Comparison with Similar Compounds
PP2 stands out due to its unique pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:
PP1: A related kinase inhibitor.
Sorafenib: Used clinically but with different targets.
Properties
CAS No. |
5334-67-8 |
|---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,17) |
InChI Key |
ZCCRCOUBJLJMJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11051470.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11051474.png)


![N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B11051496.png)
![4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11051497.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11051498.png)
![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)
